molecular formula C8H8N2O3S B2844140 2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid CAS No. 852695-22-8

2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid

Cat. No. B2844140
CAS RN: 852695-22-8
M. Wt: 212.22
InChI Key: JMVBSYGMHJYCPB-UHFFFAOYSA-N
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Description

“2-[(Carbamoylmethyl)sulfanyl]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 325704-15-2 . It has a molecular weight of 213.21 . The IUPAC name for this compound is 2-[(carboxymethyl)sulfanyl]nicotinic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H7NO4S . The InChI Code for this compound is 1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point range of 216 - 218 degrees Celsius .

Scientific Research Applications

Catalysis and Organic Synthesis

A study highlighted the design, synthesis, and characterization of novel, biological-based nano organo solid acids with urea moiety, showcasing their catalytic applications in the synthesis of various organic compounds. These nano organo solid acids demonstrated potential in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and solvent-free conditions, indicating their utility in green chemistry and industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Peptide and Protein Synthesis

Sulfanylmethyl-installed dimethylaminopyridine compounds, having an acidic thiol group, have shown to be useful as additives in native chemical ligation for peptide/protein synthesis. This indicates the compound's role in facilitating the synthesis of cyclic peptides, demonstrating its importance in biochemical research and drug development (Ohkawachi et al., 2020).

Development of Coordination Polymers

Pyridine-based carboxylic acids have been utilized in the synthesis of coordination polymers with metal ions such as Zn(II). These compounds' ability to form diverse products under different conditions showcases their potential in creating materials with novel properties for applications in catalysis, sensing, and material science (Ghosh, Savitha, & Bharadwaj, 2004).

Analytical Chemistry Applications

In the field of analytical chemistry, modifications of electrodes with pyridine-2-carboxylic acid derivatives have been explored for the sensitive and selective detection of heavy metals like Cd2+ and Pb2+ through anodic stripping voltammetry. This application underscores the compound's role in environmental monitoring and the development of new analytical methodologies (Xiao et al., 2020).

Safety and Hazards

This compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-amino-2-oxoethyl)sulfanylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c9-6(11)4-14-7-5(8(12)13)2-1-3-10-7/h1-3H,4H2,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVBSYGMHJYCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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